molecular formula C18H25N3O5S B12167489 4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B12167489
M. Wt: 395.5 g/mol
InChI Key: SHOFNAWFZQEIBR-UHFFFAOYSA-N
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Description

4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its diverse biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug design .

Chemical Reactions Analysis

Types of Reactions

4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . Additionally, it may modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(7-hydroxy-3,4-dimethyl-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural features, such as the presence of both coumarin and piperazine moieties. This combination enhances its biological activities and makes it a versatile scaffold for drug design .

Properties

Molecular Formula

C18H25N3O5S

Molecular Weight

395.5 g/mol

IUPAC Name

4-[(7-hydroxy-3,4-dimethyl-2-oxochromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H25N3O5S/c1-12-13(2)18(23)26-17-14(12)5-6-16(22)15(17)11-20-7-9-21(10-8-20)27(24,25)19(3)4/h5-6,22H,7-11H2,1-4H3

InChI Key

SHOFNAWFZQEIBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)S(=O)(=O)N(C)C)O)C

Origin of Product

United States

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